molecular formula C16H22N2O3 B2811183 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide CAS No. 1396816-09-3

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide

Cat. No. B2811183
CAS RN: 1396816-09-3
M. Wt: 290.363
InChI Key: ISHKCHJABWUCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. It has been shown to have potential therapeutic applications in cancer treatment, particularly in hematological malignancies.

Mechanism of Action

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide selectively binds to the DNA-binding cleft of Pol I, preventing it from initiating transcription. This leads to the inhibition of ribosomal RNA synthesis, which is necessary for cell growth and proliferation. The resulting decrease in ribosome biogenesis leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide can induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including hematological malignancies such as acute myeloid leukemia and multiple myeloma. It has also been shown to have anti-tumor activity in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide is its selectivity for Pol I transcription, which makes it a potentially safer and more effective cancer treatment compared to non-selective inhibitors. However, its efficacy may be limited to certain types of cancer cells that are dependent on Pol I transcription for survival. Additionally, its mechanism of action may lead to the development of resistance over time.

Future Directions

Future research on N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide could focus on identifying biomarkers that predict response to treatment and developing combination therapies that enhance its efficacy. Additionally, further studies are needed to understand the mechanisms of resistance to N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide and to develop strategies to overcome it. Finally, clinical trials are needed to evaluate the safety and efficacy of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide in humans.

Synthesis Methods

The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide involves a multi-step process starting from commercially available starting materials. The key step involves the condensation of 3-cyclopropyl-3-hydroxypropylamine with 3,4-dimethylbenzoyl chloride to form the corresponding amide. This is followed by a series of reactions to introduce the oxalamide moiety and other functional groups.

Scientific Research Applications

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit Pol I transcription, which is upregulated in many types of cancer cells. This results in the inhibition of ribosomal RNA synthesis, leading to cell cycle arrest and apoptosis.

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-10-3-6-13(9-11(10)2)18-16(21)15(20)17-8-7-14(19)12-4-5-12/h3,6,9,12,14,19H,4-5,7-8H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHKCHJABWUCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide

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